molecular formula C14H20N4O3 B2976456 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339111-16-9

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2976456
CAS No.: 339111-16-9
M. Wt: 292.339
InChI Key: IZQDEZCCZBNCMB-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide (CAS 339110-88-2) is a chemical compound of significant interest in medicinal and synthetic chemistry research, particularly in the development of novel bioactive molecules. It features a piperazine ring, a nitrogen-containing heterocycle that is frequently employed as a key building block in drug discovery due to its favorable impact on the physicochemical properties of the final molecule and its utility as a scaffold for arranging pharmacophoric groups . The presence of the nitroethylphenyl group and the carboxamide linkage makes this compound a valuable synthon for further chemical exploration and derivatization. Piperazine derivatives are fundamental components in numerous FDA-approved therapeutics, serving as core structures in kinase inhibitors, receptor modulators, and various other pharmacologically active agents . The specific substitution pattern on the piperazine ring in this compound aligns with research strategies that utilize N-aryl and N-alkyl decorations to optimize interactions with biological targets . The nitroethyl group on the phenyl ring offers a reactive handle for further synthetic modifications, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications such as the synthesis of more complex molecular hybrids and for in vitro biological screening. It is strictly For Research Use Only. Not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQDEZCCZBNCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Ambeed provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The conditions often involve basic environments and specific temperature controls to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .

Scientific Research Applications

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

A. Halogen-Substituted Derivatives
Compounds such as N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) and N-(4-chlorophenyl)-analog (A6) () exhibit altered physicochemical properties compared to the target compound. Key differences include:

  • Melting Points : A5 (193.3–195.2°C) vs. A6 (189.8–191.4°C), reflecting crystallinity changes due to substituent position.
  • Biological Activity : Chlorine at the para position (A6) marginally improves antiproliferative potency over meta-substituted analogs .

B. Fluorine-Substituted Derivatives
N-(3-fluorophenyl)-analog (A2) and N-(4-fluorophenyl)-analog (A3) () show reduced yields (45–57%) compared to the nitroethyl-containing parent compound (89%) but retain similar NMR profiles, indicating structural integrity. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .

Nitro Group Modifications

A. Nitrophenyl Piperazine Derivatives
Compounds like N-(2-nitrophenyl)piperazine derivatives () share the nitro motif but lack the carboxamide linkage. These derivatives show moderate antimicrobial activity (MIC: 8–32 µg/mL) but lower anticancer potency compared to the target compound, highlighting the critical role of the carboxamide group in cell cycle arrest .

B. Nitroethyl vs.

Piperazine Core Modifications

A. Quinazolinone-Linked Derivatives Compounds such as 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(trifluoromethylphenyl)piperazine-1-carboxamides (A13–A15) () replace the nitroethyl group with a trifluoromethylphenyl moiety. These derivatives exhibit:

  • Enhanced Lipophilicity : LogP values increase by ~1.5 units due to CF₃ groups.
  • Antiparasitic Activity: EC₅₀ values of 1.2–3.8 µM against Leishmania donovani, outperforming the nitroethyl analog in parasitic models .

B. Multi-Target Piperazine Agents
4-methyl-N-(3-(styryl)phenyl)piperazine-1-carboxamide () inhibits AuroraA and STK1 kinases, demonstrating the adaptability of the piperazine-carboxamide scaffold for dual-target therapies. However, its synthesis yield (72%) is lower than the nitroethyl parent compound .

Biological Activity

4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20N4O3
  • CAS Number : 339111-16-9

This compound belongs to the piperazine class, which is known for diverse pharmacological properties. Its structure includes a nitroethyl group, which is often associated with increased biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Although specific targets are still under investigation, it is believed that the compound may interact with:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to specific receptors that mediate physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including multidrug-resistant Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structural features showed promising cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multidrug-resistant E. coli and other bacterial strains
AnticancerCytotoxic effects observed in HepG2 cells; IC50 values reported
NeurotoxicitySome analogs found to be neurotoxic under specific conditions

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of piperazine derivatives found that compounds structurally similar to this compound exhibited a minimum inhibitory concentration (MIC) below 3.80 μM against Mycobacterium tuberculosis . This suggests potential use in treating bacterial infections, particularly in resistant strains.

Case Study: Anticancer Activity

In a comparative study, several piperazine derivatives were synthesized and tested for their anti-proliferative effects on various cancer cell lines. Compounds with enhanced lipophilicity showed improved activity against cancer cells, highlighting the importance of structural modifications in developing effective anticancer agents .

Q & A

Q. Table 1: Impact of Substituents on IC₅₀ (Hypothetical Data)

SubstituentTarget (IC₅₀, µM)
2-NitroethylD3: 0.8
2-CyanoethylD3: 1.2
4-MethylpiperazineD2: 15.3

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Metabolic stability: Test liver microsome stability (e.g., human CYP450 isoforms) to explain differences between in vitro and in vivo results .
  • Crystallographic validation: Compare binding modes of active vs. inactive analogs using X-ray structures to identify critical interactions .

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